1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminoethyl)-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-5-6-12-9-4-2-1-3-8(9)7-10(12)13/h1-4H,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZZQHWJVICMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity and Mechanistic Investigations of 1 2 Aminoethyl 2,3 Dihydro 1h Indol 2 One Analogues
In Vitro Biological Evaluation of Related Indole (B1671886) and Oxindole (B195798) Derivatives
Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)
Indole and oxindole derivatives have demonstrated a wide spectrum of antimicrobial activities, positioning them as promising scaffolds for the development of new anti-infective agents.
Antibacterial Activity: Numerous studies have highlighted the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. A series of 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones were synthesized and showed significant antibacterial activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov Similarly, newly synthesized indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown considerable effects. semanticscholar.org For instance, an indole-thiadiazole derivative (2h) and an indole-triazole derivative (3d) were particularly effective against S. aureus with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. semanticscholar.org Furthermore, certain indole-triazole conjugates demonstrated good to moderate activity against Gram-negative strains with MIC values around 250 µg/mL. nih.gov
| Compound Class | Specific Derivative Example | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|---|
| Indole-thiadiazole | Compound 2h | S. aureus | 6.25 µg/mL | semanticscholar.org |
| Indole-triazole | Compound 3d | S. aureus | 6.25 µg/mL | semanticscholar.org |
| Indole-triazole | Compound 2c | MRSA | More effective than ciprofloxacin | semanticscholar.org |
| Indole-triazole | Compound 3d | MRSA | More effective than ciprofloxacin | semanticscholar.org |
Antifungal Activity: The antifungal potential of these derivatives is also well-documented. A series of 3-alkenyl oxindole derivatives exhibited potent and selective antifungal properties against various Candida species, with MIC values ranging from 2 µg/mL to 125 µg/mL. nih.gov In another study, 3-indolyl-3-hydroxy oxindole derivatives were synthesized and evaluated against five plant pathogenic fungi, showing moderate to excellent activities. nih.govnih.gov Notably, compound 3u from this series demonstrated superior activity against Rhizoctonia solani with a half-maximal effective concentration (EC50) of 3.44 mg/L, outperforming the commercial fungicides carvacrol (B1668589) and phenazine-1-carboxylic acid. nih.govnih.gov Indole derivatives linked to a 1,2,4-triazole moiety also showed potent activity against Candida tropicalis (MIC as low as 2 µg/mL) and Candida albicans. nih.gov
| Compound Class | Specific Derivative Example | Fungal Strain | Activity (MIC/EC50) | Reference |
|---|---|---|---|---|
| 3-Alkenyl oxindoles | General series | Candida species | 2 - 125 µg/mL (MIC) | nih.gov |
| 3-Indolyl-3-hydroxy oxindoles | Compound 3u | Rhizoctonia solani | 3.44 mg/L (EC50) | nih.govnih.gov |
| Indole-1,2,4 Triazole Conjugates | Compound 6f | Candida albicans | 2 µg/mL (MIC) | nih.gov |
| Indole-1,2,4 Triazole Conjugates | General series | Candida tropicalis | As low as 2 µg/mL (MIC) | nih.gov |
Antitubercular Activity: Indole and oxindole frameworks are considered important pharmacophores in the search for new antitubercular agents. nih.govresearchgate.net A series of indolin-2-one derivatives were evaluated against Mycobacterium tuberculosis H37Rv, with several compounds demonstrating potent activity. nih.gov Specifically, compounds 9e, 13b, and 13e showed strong antitubercular effects with MIC values of 1.56 µg/mL, 3.125 µg/mL, and 3.125 µg/mL, respectively. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). nih.gov Isatin (B1672199) derivatives have also been prepared and showed promising results against Mycobacterium tuberculosis strain H37Rv. ula.ve
Antiviral and Anti-HIV Activities
The structural versatility of indole and oxindole derivatives has made them attractive candidates for antiviral drug discovery, including significant research into their activity against the Human Immunodeficiency Virus (HIV).
Anti-HIV Activity: Several classes of indole and oxindole derivatives have been identified as potent inhibitors of HIV-1. nih.gov A series of novel 3-oxindole-2-carboxylates were synthesized and evaluated for their ability to inhibit HIV-1 infection. nih.govnih.gov Among them, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (compound 6f) was the most potent, with a half-maximal inhibitory concentration (IC50) of 0.4578 µM and a high selectivity index (SI) of 111.37. nih.govnih.gov Mechanistic studies revealed that these 3-oxindole derivatives act by specifically inhibiting Tat-mediated viral transcription on the HIV-1 LTR promoter, a different mechanism from the reverse transcriptase inhibition often seen with other indole-based compounds. nih.govnih.gov
Other studies have focused on 2-indolinone (oxindole) analogues. One such series was found to inhibit HIV(IIIb) in cell protection assays, with IC90 values in the low micromolar range. scispace.com These compounds appear to act by inhibiting virus-dependent cell fusion. scispace.com Additionally, acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have been identified as inhibitors of HIV-1 Tat-mediated viral transcription, effectively inhibiting the HIV-1 replication cycle in T cell lines. nih.gov
| Compound Class | Specific Derivative Example | Virus/Target | Activity (IC50) | Selectivity Index (SI) | Mechanism of Action | Reference |
|---|---|---|---|---|---|---|
| 3-Oxindole-2-carboxylate | Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f) | HIV-1 | 0.4578 µM | 111.37 | Inhibition of Tat-mediated transcription | nih.govnih.gov |
| Tetrahydroindazolylbenzamide | Compound 6 | HIV-1 | 2.77 µM | 68 | Late reverse transcription inhibitor | researchgate.net |
| 2-Indolinone | 3,3-(4-N-methyl-1,2,5,6-tetrahydropyridylmethyl)-1-phenyl-2-indolinone | HIV(IIIb) | 4.4 µM (IC90) | Not specified | Inhibition of cell fusion | scispace.com |
General Antiviral Activity: Beyond HIV, indole derivatives have shown broad-spectrum antiviral potential. A series of indole-2-carboxylate (B1230498) derivatives were evaluated against several DNA and RNA viruses. acs.org Compound 14f showed potent inhibitory activity against influenza A virus with an IC50 of 7.53 µmol/L, while compound 8f was most active against Coxsackie B3 virus, with a selectivity index of 17.1. acs.org More recently, an indole-3-carboxylic acid derivative, dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro, with an IC50 of 1.06 µg/mL and a selectivity index of 78.6. mdpi.comresearchgate.net
Antiproliferative and Anticancer Activities (Cell Line Studies)
The indole and oxindole cores are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous anticancer agents. nih.govula.ve Their derivatives have been extensively studied for their ability to inhibit the proliferation of various cancer cell lines through diverse mechanisms.
A study on 3-alkenyl-2-oxindoles revealed remarkable antiproliferative properties against pancreatic (PaCa-2) and breast (MCF-7) cancer cell lines. researchgate.net Compounds 6c and 10b were found to be approximately 3.4 and 3.3 times more effective, respectively, against PaCa-2 cells than the standard drug Sunitinib. researchgate.net Another oxindole derivative, SH-859, significantly inhibited the viability of human kidney cancer cells (786-O) by inducing apoptosis and G0/G1 cell cycle arrest. nih.gov
Spiro-oxindole derivatives have also shown potent anticancer activity. Compound 6, an N-benzyl substituted spiro-oxindole, was highly active against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values of 3.55 ± 0.49 µM and 4.40 ± 0.468 µM, respectively, while showing no cytotoxicity to normal mouse embryonic fibroblast (NIH/3T3) cells. nih.gov
The mechanisms underlying these antiproliferative effects are varied. Some derivatives act as multi-targeted inhibitors, affecting enzymes like VEGFR-2 and c-Kit. researchgate.net Others, such as the 3-substituted oxindole derivative 6f, have been shown to inhibit tubulin polymerization and disrupt the cell cycle in MCF-7 cells. nih.gov Indole-aryl-amide derivatives have also been evaluated, with compound 5 showing noteworthy selectivity towards the malignant colon cancer cell line HT29, causing cell cycle arrest in the G1 phase and promoting apoptosis. nih.govnih.gov
| Compound Class | Specific Derivative Example | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| 3-Alkenyl-2-oxindole | Compound 6c | PaCa-2 (Pancreatic) | ~3.4-fold more potent than Sunitinib | researchgate.net |
| 3-Alkenyl-2-oxindole | Compound 10b | MCF-7 (Breast) | IC50 close to Sunitinib | researchgate.net |
| Spiro-oxindole | Compound 6 | MCF-7 (Breast) | 3.55 ± 0.49 µM (IC50) | nih.gov |
| Spiro-oxindole | Compound 6 | MDA-MB-231 (Breast) | 4.40 ± 0.468 µM (IC50) | nih.gov |
| Indole-aryl-amide | Compound 5 | HT29 (Colon) | Selectively toxic vs. normal cells | nih.govnih.gov |
| Indole-based Mannich base | Compound 1c | HeLa (Cervical) | 0.50 µm (LC50) | researchgate.net |
| Indole-based Mannich base | Compound 1c | MCF-7 (Breast) | 0.55 µm (LC50) | researchgate.net |
| Indole-based Mannich base | Compound 1c | HepG2 (Liver) | 0.9 µm (LC50) | researchgate.net |
Anti-inflammatory and Analgesic Potential
Indole derivatives, famously represented by the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, have long been recognized for their anti-inflammatory properties. nih.gov Modern research continues to explore new analogues with improved efficacy and safety profiles, often by targeting key enzymes in the inflammatory cascade like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
A study focused on developing new oxindole derivatives with a dual COX/5-LOX inhibition strategy yielded several potent compounds. nih.govnih.gov Three series of oxindoles were synthesized and evaluated, with compounds 4h, 6d, 6f, 6j, and 7m showing up to 100% edema inhibition in anti-inflammatory assays. nih.govnih.gov Specifically, compound 4h demonstrated potent dual inhibitory activity with IC50 values of 0.0533 µM for COX-2 and 0.4195 µM for 5-LOX. nih.govnih.gov This dual-inhibition approach is sought after to achieve superior anti-inflammatory effects with a potentially better safety profile compared to traditional NSAIDs. nih.gov
In another study, a series of indole-2-one and 7-aza-2-oxindole derivatives were designed based on the structure of Tenidap, another oxindole-based anti-inflammatory agent. nih.gov Their anti-inflammatory activity was assessed by their ability to inhibit the release of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages. nih.gov The indole-2-one series generally showed greater activity, and compound 7i was identified as the most potent, significantly inhibiting the expression of TNF-α, IL-6, COX-2, and iNOS. nih.gov
The analgesic potential of these derivatives is often evaluated alongside their anti-inflammatory effects. In the aforementioned study on oxindole conjugates, compounds 4l and 7j showed 100% protection in a writhing test for analgesia. nih.govnih.gov Another investigation of synthetic indole derivatives identified compounds 3a-II and 4a-II as having the best combined anti-inflammatory, analgesic, antipyretic, and gastroprotective potential from a library of 24 compounds. scispace.com
| Compound Class | Specific Derivative Example | Activity Type | Key Finding | Reference |
|---|---|---|---|---|
| Oxindole ester | Compound 4h | Anti-inflammatory | IC50 (COX-2) = 0.0533 µM; IC50 (5-LOX) = 0.4195 µM | nih.govnih.gov |
| Oxindole ester | Compound 4l | Analgesic | 100% writhing protection | nih.govnih.gov |
| Oxindole imine | Compound 7j | Analgesic | 100% writhing protection | nih.gov |
| Indole-2-one | Compound 7i | Anti-inflammatory | Potent inhibition of TNF-α, IL-6, COX-2, iNOS | nih.gov |
| Indole amine | Compounds 3a-II & 4a-II | Anti-inflammatory & Analgesic | Most potent among 24 tested derivatives | scispace.com |
Neuroprotective and Anticonvulsant Activities
Indole and oxindole derivatives have emerged as promising candidates for the treatment of neurological disorders due to their diverse biological activities, including antioxidant, anti-inflammatory, and direct neuronal protective effects.
Neuroprotective Activities: The neuroprotective potential of indole-based compounds stems from their ability to target multiple pathways involved in neurodegeneration, such as oxidative stress, protein misfolding, and neuroinflammation. nih.govnih.gov Melatonin (B1676174), a well-known indoleamine, is a powerful antioxidant that can mitigate oxidative damage in models of Alzheimer's and Parkinson's diseases. nih.govnih.gov Other derivatives, like indirubin, have been shown to inhibit the aggregation of key proteins such as amyloid-beta (Aβ) and alpha-synuclein. nih.gov
A series of synthetic indole–phenolic compounds were evaluated as multifunctional neuroprotectors. These compounds demonstrated significant metal-chelating properties, antioxidant effects against Aβ-induced reactive oxygen species (ROS), and the ability to promote the disaggregation of the Aβ(25–35) fragment, positioning them as promising agents for Alzheimer's therapy. researchgate.net Similarly, indole-3-carbinol (B1674136) (I3C) and its metabolite diindolylmethane (DIM) exhibit neuroprotective effects by activating antioxidant defense mechanisms and mimicking brain-derived neurotrophic factor (BDNF). nih.gov A monoterpenoid indole alkaloid, nauclediol, has also shown neuroprotective potential against amyloid beta-induced cytotoxicity. scispace.com
Anticonvulsant Activities: The indole nucleus is a structural feature in several compounds with anticonvulsant properties. A series of 2-phenyl indole derivatives were synthesized and screened for anticonvulsant activity using the maximal electroshock (MES) model. researchgate.net Compounds 2b, 2c, and 2e from this series showed moderate activity against the extensor seizure phase. researchgate.net Docking studies suggested that these compounds may act via interaction with the GABAA receptor and the AMPA-sensitive glutamate (B1630785) receptor. researchgate.net
In another study, a series of indole derivatives bearing oxazolone (B7731731) or imidazolone (B8795221) moieties were tested in both MES and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov Compounds 5 and 6 were particularly active in the MES test, while compound 6 also showed good protection in the scPTZ model. nih.gov Furthermore, several tetracyclic indole derivatives, specifically cycloalkyl nih.govula.vepyrrolo[3,2,1-ij]quinolines, were synthesized and tested, with some compounds showing potent activity in the rat maximal electroshock test. nih.gov
| Compound Class | Specific Derivative Example | Activity Type | Key Finding/Model | Reference |
|---|---|---|---|---|
| Indole–phenolic hybrid | Compound 21 | Neuroprotective | Increased cell viability to 89.41% in H2O2-stimulated SH-SY5Y cells | researchgate.net |
| Indole-3-Carbinol (I3C) | I3C | Neuroprotective | Reduces inflammatory cytokines (TNF-α, IL-6) in Parkinson's models | nih.gov |
| 2-Phenyl indole | Compounds 2b, 2c, 2e | Anticonvulsant | Moderate activity in Maximal Electroshock (MES) model | researchgate.net |
| Indolyl-oxazolone/imidazolone | Compound 6 | Anticonvulsant | Good protection in MES and scPTZ models | nih.gov |
| Tetracyclic indole | Compound 7d | Anticonvulsant | ED50 of 12.5 mg/kg p.o. in rat MES test | nih.gov |
Other Investigated Biological Activities (e.g., Antidiabetic, Antimalarial, Anticholinesterase, Antioxidant)
The therapeutic potential of indole and oxindole derivatives extends beyond the previously mentioned categories, with significant research into their roles as antidiabetic, antimalarial, anticholinesterase, and antioxidant agents.
Antidiabetic Activity: Indole derivatives have been identified as promising candidates for the management of diabetes. nih.govnih.gov A series of indole derivatives containing a thiazolidine-2,4-dione moiety were synthesized and found to be potent α-glucosidase inhibitors, with IC50 values significantly lower than the standard drug acarbose. researchgate.net Compound IT4 was the most potent, with an IC50 of 2.35 ± 0.11 µM. researchgate.net Another study on hybrid indole-oxadiazole linked thiazolidinone derivatives identified several compounds with excellent inhibitory activity against both α-amylase and α-glucosidase. researchgate.net For example, a fluoro-substituted analog (compound 15) showed an IC50 of 8.20 ± 0.10 µM against α-amylase and 9.10 ± 0.30 µM against α-glucosidase. researchgate.net
Antimalarial Activity: The indole scaffold is a valuable template for developing novel antimalarial agents, with activity reported against both drug-sensitive and drug-resistant strains of Plasmodium. ula.ve A study of 44 indole-sulfonamide derivatives found that while monoindoles were inactive, many bisindole and trisindole derivatives showed antimalarial activity against the multidrug-resistant K1 strain of P. falciparum. mdpi.com The most potent compound was a 4-OCH3 derivative of a non-hydroxyl-containing bisindole (compound 11), with an IC50 of 2.79 µM. mdpi.com Other research has highlighted that many indole-based compounds exert their antiplasmodial effects by inhibiting hemozoin formation. nih.gov
Anticholinesterase Activity: In the context of Alzheimer's disease, inhibiting the acetylcholinesterase (AChE) enzyme is a key therapeutic strategy. A series of indole derivatives designed as analogues of the drug donepezil (B133215) were synthesized and evaluated as AChE inhibitors. nih.gov Most of the synthesized compounds showed potent activity, with the isatin derivative 1-(2-(4-(2-fluorobenzyl)piperazin-1-yl)acetyl)indoline-2,3-dione (IIId) being the most potent. nih.gov Another study on a monoterpenoid indole alkaloid, nauclediol, demonstrated dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 15.429 µM and 8.756 µM, respectively.
Antioxidant Activity: Many indole and oxindole derivatives exhibit significant antioxidant and radical scavenging activity. semanticscholar.orgnih.gov In one study, a series of 3-substituted-2-oxindoles were evaluated for their in vitro antioxidant potential using the DPPH free radical scavenging assay. nih.gov The 3-hydroxy-3-substituted oxindoles showed concentration-dependent activity, with 5-fluoro and 5-methyl analogues being the most active. nih.gov Another series of sulfonamide-based oxindole derivatives also showed very significant antioxidant activity. nih.gov The antioxidant properties of these compounds are often attributed to the keto-lactam ring, specifically the N-H and C=O moieties, which can initiate free radical scavenging. nih.gov
| Activity Type | Compound Class/Example | Key Finding (IC50/Activity) | Reference |
|---|---|---|---|
| Antidiabetic (α-glucosidase inhibition) | Indole-thiazolidinedione (IT4) | IC50 = 2.35 ± 0.11 µM | researchgate.net |
| Antimalarial | Bisindole-sulfonamide (11) | IC50 = 2.79 µM (P. falciparum K1) | mdpi.com |
| Anticholinesterase (AChE) | Isatin derivative (IIId) | Most potent in series, comparable to Donepezil | nih.gov |
| Antioxidant | 3-Aroyl methylene (B1212753) indol-2-ones | Good activity at 20-25 µg/ml (DPPH assay) | nih.gov |
In Vivo Animal Model Studies of Indole and Oxindole Analogues
The therapeutic potential of indole and oxindole analogues has been explored in various preclinical animal models. These studies are crucial for understanding the physiological effects and establishing the efficacy of these compounds before they can be considered for further development.
Analogues of 1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one, particularly those based on the oxindole scaffold, have demonstrated significant efficacy in animal models of pain and inflammation. nih.govnih.gov In a carrageenan-induced mouse paw edema model, a standard test for anti-inflammatory activity, several oxindole derivatives showed potent effects, with some compounds achieving up to 100% inhibition of edema. nih.gov Similarly, in acetic acid-induced writhing tests, which assess peripheral analgesic activity, certain indole-chalcone and oxindole hybrids produced 100% protection, indicating strong pain-relieving properties. nih.govnih.gov Central analgesic effects have also been observed in hot plate and tail-immersion tests in mice. nih.gov
Beyond analgesia, the parent compound oxindole has been identified as a neurodepressant tryptophan metabolite. nih.gov When administered to rats, it caused a dose-dependent decrease in spontaneous locomotor activity, loss of the righting reflex, and even reversible coma at higher doses. nih.gov This highlights the potential of this chemical class to modulate central nervous system activity, which may be relevant for neurodegenerative or neurological conditions. Further demonstrating the diverse in vivo efficacy, specific 6-chloro-indolin-2-one derivatives have shown significant protective effects in mouse models of paracetamol-induced kidney and liver damage. nih.gov For instance, one compound reduced serum urea (B33335) and creatinine (B1669602) levels by 51.8% and 64.6%, respectively, indicating substantial nephroprotection. nih.gov
Table 1: Efficacy of Indole and Oxindole Analogues in Animal Models
Pharmacodynamic studies investigate what a drug does to the body. In animal systems, this involves observing the physiological and behavioral responses following the administration of a compound. For oxindole, administration to rats led to a clear neurodepressant effect, characterized by sedation and loss of motor control. nih.gov Brain oxindole levels were found to increase significantly after administration, correlating with the observed symptoms. nih.gov This suggests that the compound readily crosses the blood-brain barrier and exerts direct effects on the central nervous system. These studies also revealed that oxindole is a tryptophan metabolite, and its levels in the brain increase substantially during acute liver failure, suggesting it may play a role in the associated neurological symptoms. nih.gov
Mechanistic Investigations at the Molecular and Cellular Level
Understanding how these compounds work at a fundamental level is key to their development. Mechanistic studies aim to identify the specific molecular targets and pathways through which indole and oxindole analogues exert their biological effects.
Research has identified several molecular targets for this class of compounds. A primary mechanism for the anti-inflammatory and analgesic effects of many oxindole and indole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net The indole scaffold is a well-recognized component in molecules that act via multiple mechanisms, including the inhibition of enzymes involved in DNA replication and tumor proliferation. bohrium.com Beyond enzymes, specific G protein-coupled receptors (GPCRs) have been identified as targets. For example, certain rotationally restricted analogues of serotonin (B10506) containing a dihydropyrano[3,2-e]indole core have been shown to be selective agonists for serotonin (5-HT2-type) receptors. nih.gov In the antimicrobial field, in silico docking studies have suggested that indoline-2-one derivatives may target bacterial histidine kinase, a key enzyme in bacterial signaling pathways. farmaceut.org
The structural similarity of the indole nucleus to endogenous signaling molecules has prompted investigations into its interaction with various receptors.
Melatonin Receptors: The indole ring is a core feature of melatonin. However, studies on 2,3-dihydroindole derivatives found that the presence of a 2-oxindole ring dramatically decreased the binding affinity for both MT₁ and MT₂ melatonin receptors. mdpi.com This indicates that the oxidation state at the C2 position is a critical determinant for interaction with these specific receptors. mdpi.com
Cannabinoid Receptors: The endocannabinoid system, which includes the CB1 and CB2 receptors, is another important target. nih.gov Aminoalkylindoles represent a major class of synthetic cannabinoids, with compounds like WIN55212-2 being well-characterized ligands that interact with cannabinoid binding sites in the brain. researchgate.net The ability of various cannabinoid analogues to displace radiolabeled ligands from these receptors confirms a direct interaction, although the rank order of potency can differ depending on the specific radioligand used, suggesting multiple binding modes or receptor conformations. researchgate.net
COX: As mentioned, cyclooxygenase (COX) enzymes are a key target for the anti-inflammatory effects of these compounds. nih.gov The COX enzyme has two main isoforms, COX-1 and COX-2. nih.gov Non-selective inhibition can lead to side effects, so there is significant interest in developing selective COX-2 inhibitors. nih.gov Studies have shown that some oxindole derivatives possess potent COX-2 inhibitory activity with a favorable selectivity index over COX-1. nih.gov For instance, one indolyl ester derivative was reported as a selective COX-2 inhibitor with an IC₅₀ value of 0.05 μM. nih.gov
Bcl-2 Family Proteins (Bcl-2, Mcl-1): The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death) and are important targets in cancer therapy. Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic member of this family. A fragment-based design approach has been used to develop 1-substituted-indole-2-carboxylic acids as selective Mcl-1 inhibitors. researchgate.net By modifying the indole core, researchers developed a compound with a 7.5-fold selectivity for Mcl-1 (Kᵢ = 0.48 µM) over the closely related Bcl-2 protein (Kᵢ = 3.6 µM). researchgate.net This demonstrates that the indole scaffold can be finely tuned to achieve selective inhibition of specific protein-protein interactions within a single family. researchgate.net
Table 2: Enzyme and Receptor Interactions of Indole/Oxindole Analogues
Structure Activity Relationship Sar Studies and Lead Optimization for 2,3 Dihydro 1h Indol 2 One Analogues
Identification of Key Structural Motifs for Biological Potency
The biological activity of 2,3-dihydro-1H-indol-2-one analogues is fundamentally linked to several key structural motifs. The oxindole (B195798) ring itself serves as a "privileged scaffold," a core structure that is frequently found in compounds with a wide range of biological activities. nih.govnih.gov Its rigid, bicyclic nature provides a stable framework for the precise orientation of various functional groups.
A critical feature for the bioactivity of many derivatives is the stereocenter at the C3 position of the oxindole ring. The specific arrangement of substituents at this position can have a substantial impact on the molecule's interaction with its biological target. nih.gov For instance, incorporating an azide (B81097) group at the C3 position creates a versatile precursor for a wide array of nitrogen-containing analogues, which are promising candidates in drug discovery. acs.org
The substitution pattern on the oxindole core is crucial. The presence of an aminoethyl side chain at the N1 position, as in the titular compound, is a key feature for interaction with certain receptors. Studies on related indole (B1671886) analogues, such as serotonin (B10506), have shown that this side chain plays a significant role in receptor binding and functional activity. nih.gov Modifications at this position, including the use of cyclic amines like azetidine, have been explored to modulate properties such as potency and metabolic stability. nih.gov
Furthermore, the presence of specific groups on the benzene (B151609) ring of the oxindole can significantly influence potency. For example, in a series of inhibitors, a 6,8,9-trisubstituted purine (B94841) motif attached to the oxindole core was identified as a key element for hinge-binding interactions with protein kinases. nih.gov
Impact of Substituent Effects on Pharmacological Activity and Selectivity
The pharmacological profile of 2,3-dihydro-1H-indol-2-one analogues can be finely tuned by altering the substituents on the core structure. These modifications can dramatically affect both the potency and the selectivity of the compound for its intended biological target.
Substitutions at the C3 position are particularly influential. In the development of PI3Kδ inhibitors, introducing fluoroalkylamine substituents at the C3 position was a strategy to slow down metabolism and address high plasma clearance, a common liability for C3-amine analogues. nih.gov The introduction of a methyl group at C3 can also be critical; for instance, 1-(2-aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole showed high affinity and potency for 5-HT2 receptors. nih.gov
Modifications on the aromatic ring of the oxindole scaffold also play a vital role. For example, the strategic placement of halogen atoms can alter the electronic properties and binding interactions of the molecule. In one study, a chloro derivative of an indole-containing compound was found to be a potent antimicrobial agent. mdpi.com The introduction of aza-groups (replacing a carbon with a nitrogen) into the oxindole ring, creating azaoxindoles, has been shown to improve pharmacokinetic profiles, such as reducing plasma clearance and enhancing bioavailability. nih.gov
The nature of the substituent at the N1 position is another key determinant of activity. While the aminoethyl group is a common feature, variations can lead to significant changes in selectivity. For instance, replacing an N-benzyl group with a smaller cyclopropylmethyl group in one series of oxindoles resulted in weaker potency and selectivity, suggesting that specific interactions with the target protein are mediated by the size and nature of this substituent. nih.gov
The following table summarizes the effects of various substituents on the activity of oxindole analogues from a study on PI3Kδ inhibitors. nih.gov
| Compound | N1-Substituent | C3-Substituent | pAKT IC50 (nM) | Adenosine Uptake IC50 (µM) | Selectivity (AdU/pAKT) |
| 3a | 6-(Purin-9-yl)pyridin-2-yl | Cyclopropyl(methyl)amino | 62 | 1.5 | ~24 |
| 3c | 6-(Purin-9-yl)pyridin-2-yl | (2-fluoro-1,1-dimethylethyl)amino | 72 | 2.3 | ~32 |
| 3e | 6-(Purin-9-yl)pyridin-2-yl | Azetidin-1-yl | 100 | 5.7 | 57 |
| 4d | 6-(Purin-9-yl)pyridin-2-yl (7-aza) | (2-fluoro-1,1-dimethylethyl)amino | 70 | 5.4 | ~77 |
Conformational Analysis in Relation to Bioactive Conformations
Computational methods, such as molecular docking and 3D similarity calculations, are frequently used to predict and analyze the bioactive conformations of oxindole derivatives. nih.gov These studies often generate multiple possible low-energy conformers for a molecule and then assess which of these shapes best fits the target's binding pocket. It has been noted that for tyrosine kinase inhibitors bearing an oxindole scaffold, the ketonic form is the most active tautomer. nih.gov
The conformation of the side chain at the N1 position is particularly important. Studies on serotonin analogues have suggested that the aminoethyl side chain adopts significantly different conformations when binding to different receptor subtypes (e.g., 5-HT1 vs. 5-HT2 receptors). nih.gov By synthesizing conformationally restricted analogues, where the movement of the side chain is limited, researchers can probe the specific shape required for activity at a particular receptor. For example, incorporating the 5-hydroxyindole (B134679) portion of serotonin into a rigid dihydropyrano[3,2-e]indole system created compounds with high affinity and selectivity for 5-HT2 receptors, suggesting this rigid structure mimics the bioactive conformation for that target. nih.gov
Similarly, in analogues where the side chain is shifted from the plane of the indole moiety, such as in 3-alkyl-substituted 2,3-dihydromelatonins, this locked conformation is believed to influence the affinity for melatonin (B1676174) receptors. nih.gov
Scaffold Hopping and Bioisosteric Replacements in Indole/Oxindole Systems
To overcome limitations of the oxindole scaffold, such as poor pharmacokinetic properties or lack of selectivity, medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement. chimia.ch
Scaffold hopping involves replacing the central oxindole core with a structurally different but functionally similar ring system. nih.gov This can lead to the discovery of novel chemical classes with improved properties. A common and successful example is hopping from an indole or oxindole scaffold to an indazole. nih.govrsc.org This strategy has been used to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors, a significant development for cancer therapeutics. nih.gov The indazole core can preserve the essential spatial relationship of key binding groups while presenting a novel chemical entity. nih.govnih.gov
Bioisosteric replacement is a more subtle modification where an atom or a group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.commdpi.com This is often done to improve metabolic stability, solubility, or binding interactions. nih.govresearchgate.net For example, an amide group within a lead series of indolin-2-one inhibitors showed hydrolytic instability. Using crystallographic data, researchers designed bioisosteric replacements, such as a triazole ring, to replace the labile amide moiety. nih.gov This led to a compound with moderate bioavailability and potent in-vivo activity. nih.gov Another common bioisosteric replacement is the substitution of a hydrogen atom with fluorine to block metabolic oxidation or to modulate the acidity of nearby functional groups. cambridgemedchemconsulting.com
These strategies are powerful tools in lead optimization. By exploring different scaffolds and making targeted bioisosteric replacements, researchers can systematically refine the properties of 2,3-dihydro-1H-indol-2-one analogues to develop more effective and safer therapeutic agents. nih.gov
Characterization and Advanced Analytical Methodologies for 1 2 Aminoethyl 2,3 Dihydro 1h Indol 2 One and Its Derivatives
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for probing the molecular structure of 1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one, offering insights into its atomic connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the oxindole (B195798) ring, the methylene (B1212753) protons of the ethyl chain, and the protons of the amino group are expected. The aromatic protons typically appear in the downfield region (δ 6.8-7.5 ppm), exhibiting characteristic splitting patterns (e.g., doublets, triplets) due to spin-spin coupling with adjacent protons. The methylene protons of the ethyl group adjacent to the nitrogen of the oxindole ring would likely resonate at a different chemical shift than the methylene protons adjacent to the terminal amino group, both appearing as triplets. The methylene group at the C3 position of the oxindole ring is expected to appear as a singlet. The protons of the primary amine may appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the lactam in the oxindole ring is expected to have the most downfield chemical shift, typically in the range of δ 175-180 ppm. The aromatic carbons will resonate in the region of δ 110-145 ppm. The methylene carbons of the ethyl chain and the C3 methylene carbon of the oxindole ring will appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | ~177 |
| C3 (CH₂) | ~3.6 | ~36 |
| C3a (Ar-C) | - | ~128 |
| C4 (Ar-CH) | ~7.2 (d) | ~125 |
| C5 (Ar-CH) | ~7.0 (t) | ~122 |
| C6 (Ar-CH) | ~7.3 (t) | ~128 |
| C7 (Ar-CH) | ~6.9 (d) | ~109 |
| C7a (Ar-C) | - | ~143 |
| N1-CH₂ | ~3.8 (t) | ~42 |
| CH₂-NH₂ | ~3.0 (t) | ~40 |
| NH₂ | variable (broad s) | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Applications and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, techniques like electrospray ionization (ESI) would be suitable to generate the protonated molecule [M+H]⁺.
The primary fragmentation of N,N-dialkyl aminoethyl compounds under electron impact is often a beta-cleavage, involving the homolytic cleavage of the C-C bond adjacent to the nitrogen atom nih.gov. A characteristic fragmentation pattern for this compound would likely involve the cleavage of the ethyl chain. The base peak in the mass spectrum could correspond to the immonium ion formed by the cleavage of the bond between the two methylene groups of the aminoethyl side chain. Another significant fragmentation pathway could involve the loss of the entire aminoethyl group.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 177.1028 | [M+H]⁺ | Protonated molecule |
| 133.0528 | [M - C₂H₄N]⁺ | Loss of the ethylamine radical |
| 44.0500 | [C₂H₆N]⁺ | Iminium ion from side-chain cleavage |
Note: The m/z values are calculated for the most abundant isotopes.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would be expected to show several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the lactam (amide) group is expected around 1700-1720 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration of the amine is also expected around 1600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene groups will be observed just below 3000 cm⁻¹.
Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Lactam C=O | Stretch | ~1710 | Strong |
| Primary Amine N-H | Stretch | ~3400, ~3300 | Medium |
| Primary Amine N-H | Bend | ~1600 | Medium |
| Aromatic C-H | Stretch | ~3050 | Medium |
| Aliphatic C-H | Stretch | ~2950, ~2850 | Medium |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For a polar compound like this compound, which contains a basic amino group, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent might be employed for effective separation nih.govthermofisher.com. The mass spectrometer detector provides high sensitivity and selectivity, allowing for the accurate quantification and confirmation of the compound's identity by its mass-to-charge ratio.
Thin-Layer Chromatography (TLC) and Column Chromatography
Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, a polar compound, a polar stationary phase like silica gel would be used. The choice of the mobile phase is crucial for achieving good separation. A mixture of a relatively nonpolar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol or ethanol), often with a small amount of a basic modifier (like triethylamine or ammonia) to prevent tailing of the basic amino compound, would be appropriate. The retardation factor (Rf) value is a characteristic property of the compound under specific TLC conditions.
Column chromatography is a preparative technique used to purify compounds from a mixture. Similar to TLC, it utilizes a stationary phase (e.g., silica gel) packed into a column and a mobile phase to elute the components of the mixture at different rates. For the purification of this compound, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, would likely be effective in separating the desired product from less polar impurities and starting materials.
Elemental Analysis for Compound Verification
Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a synthesized compound. This analytical method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N) in the case of organic molecules like this compound and its derivatives. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as a crucial indicator of the sample's purity and corroborates its proposed molecular structure.
For the target compound, This compound , the molecular formula is C₁₀H₁₂N₂O. Based on this, the theoretical elemental composition can be calculated as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 63.14 |
| Hydrogen | H | 1.01 | 12 | 12.12 | 6.38 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 14.74 |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.41 |
| Total | 176.22 | 100.00 |
While specific experimental data for this compound was not found in the reviewed literature, the application of elemental analysis is widely reported in the characterization of related indole (B1671886) and oxindole derivatives. For instance, in the synthesis of various 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives, elemental analysis was employed to confirm the structures of the newly synthesized compounds. The purity of these derivatives was ascertained by comparing the experimentally found percentages of C, H, and N with the calculated theoretical values.
In another study focusing on the synthesis of novel indole-2-one and 7-aza-2-oxindole derivatives as potential anti-inflammatory agents, elemental analysis served as a fundamental part of the characterization process to validate the intended molecular structures. Similarly, research on 3-(1,3-dioxoindolin-2-yl)-4-phenylmorpholin-2-one and its derivatives also utilized elemental analysis to confirm the elemental composition of the synthesized molecules.
These examples underscore the indispensable role of elemental analysis in synthetic organic chemistry. It provides a baseline confirmation of a compound's identity and purity, which is essential before proceeding with more advanced spectroscopic and biological evaluations. The close agreement between theoretical and found elemental percentages provides the researcher with a high degree of confidence in the synthesized molecular structure.
Future Directions and Research Potential of 1 2 Aminoethyl 2,3 Dihydro 1h Indol 2 One As a Research Lead
Rational Design and Synthesis of Novel Analogues for Specific Biological Targets
The oxindole (B195798) scaffold is amenable to chemical modification, allowing for the rational design and synthesis of novel analogues aimed at specific biological targets. researchgate.netmdpi.comnih.govmdpi.comacs.org The inherent reactivity of the oxindole core provides a foundation for creating diverse libraries of compounds. mdpi.commdpi.comacs.org Synthetic chemists can introduce a variety of substituents at different positions of the oxindole ring system to modulate the physicochemical properties and biological activity of the resulting molecules. researchgate.netrsc.org
For instance, modifications at the C3 position of the oxindole ring have been a key strategy in developing new therapeutic agents. researchgate.net The introduction of different functional groups at this position can significantly influence the compound's interaction with biological targets. rsc.org Furthermore, the aminoethyl side chain at the N1 position offers another point for modification, enabling the exploration of structure-activity relationships (SARs) and the optimization of lead compounds. researchgate.net
Synthetic strategies for creating these analogues are diverse and well-established. Methodologies for the synthesis of various oxindole derivatives have been extensively reviewed, providing a strong basis for the creation of new chemical entities based on the 1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one scaffold. nih.govrsc.org
Integration with High-Throughput Screening Platforms for Lead Discovery
The structural versatility of the this compound scaffold makes it an ideal candidate for integration with high-throughput screening (HTS) platforms. The ability to generate large and diverse libraries of oxindole derivatives allows for the rapid screening of numerous compounds against a wide array of biological targets. researchgate.net
HTS campaigns involving oxindole-based libraries have the potential to identify novel hit compounds for various diseases. The data generated from these screens can provide valuable insights into the SARs of this class of compounds, guiding further optimization efforts. mdpi.com The combination of combinatorial chemistry to create the libraries and HTS to screen them is a powerful approach for modern drug discovery. researchgate.net
Role as a Privileged Scaffold in Contemporary Medicinal Chemistry Research
The 2,3-dihydro-1H-indol-2-one (oxindole) core is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.commdpi.comacs.orgresearchgate.netnih.govresearchgate.net This designation is due to its ability to serve as a versatile template for the development of ligands for multiple, distinct biological targets. mdpi.com The indole (B1671886) nucleus is a common feature in many natural products and approved drugs, highlighting its biocompatibility and favorable drug-like properties. nih.govmdpi.comresearchgate.net
The broad spectrum of biological activities associated with oxindole derivatives further solidifies its status as a privileged scaffold. These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others. researchgate.netnih.govresearchgate.netnih.gov This wide range of activities suggests that the this compound framework can be adapted to target a multitude of physiological and pathological processes.
Potential for Lead Compound Identification and Optimization in Pre-clinical Research
The this compound scaffold holds significant promise for the identification and optimization of lead compounds in pre-clinical research. The wealth of existing knowledge on the synthesis and biological activity of oxindole derivatives provides a strong starting point for new drug discovery programs. researchgate.netnih.govresearchgate.net
Numerous oxindole derivatives have already shown promise in pre-clinical studies, with some advancing to clinical trials. researchgate.netmdpi.com For example, Sunitinib, an oxindole-based multi-kinase inhibitor, is an approved anticancer drug. researchgate.net This success story demonstrates the potential of the oxindole scaffold to yield clinically relevant therapeutics.
The process of lead optimization can be systematically approached by leveraging the established chemistry of the oxindole ring system. By making targeted modifications to the this compound core, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of lead candidates to develop safe and effective drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
